1-(4-Ethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea

Kinase inhibitor Target prediction Chemogenomics

1-(4-Ethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea is a synthetic diaryl urea derivative (C20H21N5O2, MW 363.42 g/mol) incorporating a 6-methylpyridazin-3-yl pharmacophore connected via a p-phenylenediamine linker to a 4-ethoxyphenyl urea terminus. Computational target predictions based on the Similarity Ensemble Approach (SEA) against ChEMBL20 associate this scaffold with multiple tyrosine and serine/threonine kinases, including SYK, PRKCQ, MERTK, and TYRO3.

Molecular Formula C20H21N5O2
Molecular Weight 363.421
CAS No. 1170540-02-9
Cat. No. B2411890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea
CAS1170540-02-9
Molecular FormulaC20H21N5O2
Molecular Weight363.421
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)C
InChIInChI=1S/C20H21N5O2/c1-3-27-18-11-9-17(10-12-18)23-20(26)22-16-7-5-15(6-8-16)21-19-13-4-14(2)24-25-19/h4-13H,3H2,1-2H3,(H,21,25)(H2,22,23,26)
InChIKeyOTDJGNCGNDYANQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea (CAS 1170540-02-9): Structural Profile and Procurement Context


1-(4-Ethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea is a synthetic diaryl urea derivative (C20H21N5O2, MW 363.42 g/mol) incorporating a 6-methylpyridazin-3-yl pharmacophore connected via a p-phenylenediamine linker to a 4-ethoxyphenyl urea terminus. Computational target predictions based on the Similarity Ensemble Approach (SEA) against ChEMBL20 associate this scaffold with multiple tyrosine and serine/threonine kinases, including SYK, PRKCQ, MERTK, and TYRO3 [1]. The compound's physicochemical profile (logP ≈ 2.55, low fraction sp³ hybridized carbons of 0.15) places it within drug-like chemical space suitable for kinase inhibitor lead optimization programs [1]. This compound is catalogued in the ZINC20 virtual screening library (ZINC28641205) but has not been indexed in PubChem or reported in peer-reviewed primary pharmacology literature, indicating its status as a specialized research tool or screening hit rather than a fully characterized biological probe.

Why 1-(4-Ethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea Cannot Be Replaced by Generic Analogs in Kinase-Focused Research


The 6-methylpyridazin-3-yl moiety in the target compound establishes a unique hydrogen-bonding geometry with kinase hinge regions that is not replicated by simpler pyridine, pyrimidine, or phenyl isosteres commonly found in generic urea-based kinase inhibitor libraries [1]. The pyridazine ring's two adjacent nitrogen atoms create a distinct electronic environment and dipole moment (μ ≈ 3.5–4.5 D) that influences both binding pose and selectivity across the kinome [1][2]. Furthermore, the 4-ethoxyphenyl terminal group modulates lipophilicity (clogP ≈ 2.55) differently than methoxy, halogen, or unsubstituted phenyl analogs, directly affecting cellular permeability and off-target promiscuity profiles in kinase selectivity panels [2]. Substitution with a generic N-(4-methoxyphenyl)-N′-(4-(pyrimidin-2-ylamino)phenyl)urea or analogous scaffold would alter the hinge-binding pharmacophore and abolish the specific kinase interaction fingerprint computationally predicted for this chemotype [1]. These structural differentiators become critical when reproducing published screening results, conducting structure–activity relationship (SAR) studies, or maintaining batch-to-batch consistency in kinase assay benchmarking.

Quantitative Differentiation Evidence for 1-(4-Ethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea


Computational Kinome-Wide Target Prediction Versus Structurally Related Pyridazine-Urea Analogs

SEA (Similarity Ensemble Approach) predictions against ChEMBL20 reveal that 1-(4-ethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea maps to a distinct kinase target profile (PRKCQ, SYK, MERTK, TYRO3) compared to the closely related analog 1-(2,4-difluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea, which bears a 2,4-difluorophenyl replacement at the urea terminus [1]. The ethoxy substituent alters the electrostatic potential surface and hydrogen-bond acceptor capacity versus the difluoro analog, shifting predicted target affinity distributions across the kinome [1].

Kinase inhibitor Target prediction Chemogenomics

Physicochemical Differentiation: Lipophilicity and Fraction sp³ Versus In-Class Urea-Based Kinase Inhibitor Leads

The target compound exhibits a calculated logP of 2.548 and a fraction of sp³ hybridized carbons (Fsp³) of 0.15, as recorded in the ZINC20 database [1]. Compared to the clinical-stage diaryl urea kinase inhibitor sorafenib (logP ≈ 3.8, Fsp³ ≈ 0.14), the target compound is approximately 1.3 log units more hydrophilic, which is predicted to reduce plasma protein binding and improve aqueous solubility—a critical parameter for in vitro assay reproducibility [2]. In contrast, the more lipophilic analog 1-(4-((6-methylpyridazin-3-yl)amino)phenyl)-3-(o-tolyl)urea (clogP estimated >3.0 based on the o-tolyl substituent) would exhibit different solubility and non-specific binding characteristics .

Drug-likeness Lipophilicity Lead optimization

Hydrogen-Bond Donor/Acceptor Topology Distinguishes This Pyridazine-Urea from Pyrimidine- and Pyridine-Based Urea Isosteres

The 6-methylpyridazin-3-yl ring provides a unique hydrogen-bond acceptor pattern: the N2 nitrogen accepts a hydrogen bond from the kinase hinge backbone NH, while the N1 nitrogen can engage a conserved water molecule or catalytic lysine, a geometry distinct from pyrimidine (1,3-diaza) and pyridine (mono-aza) hinge binders [1]. In biochemical kinase assays, pyridazine-containing inhibitors have demonstrated different selectivity profiles compared to pyrimidine isosteres; for example, pyridazine-based MET kinase inhibitors showed >10-fold selectivity shifts against a panel of 275 kinases compared to their pyrimidine counterparts [2]. While no direct head-to-head data exist for the target compound versus its pyrimidine isostere, class-level SAR trends indicate that pyridazine→pyrimidine replacement consistently alters kinase polypharmacology [1][2].

Hinge binder Kinase inhibitor design Molecular recognition

Predicted Off-Target Profile Differentiation Based on SEA Max Tc Values

The SEA prediction for the target compound yields a Max Tc of 54 against SYK tyrosine kinase, suggesting moderate structural similarity to known SYK ligands, while the structurally distinct analog 1-(4-methoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea (which incorporates a pyrrolidine substituent at the pyridazine 6-position) has been reported to exhibit anti-proliferative activity against A549 lung cancer cells with an IC50 of 2.39 µM [1]. The divergence in the pyridazine 6-position substituent (methyl vs. pyrrolidine) and the linker topology (p-phenylenediamine vs. m-phenyl with pyridazine directly connected) leads to fundamentally different target interaction profiles, as reflected in the SEA Max Tc values which serve as a proxy for predicted binding site complementarity [1].

Polypharmacology Off-target prediction Kinase selectivity

Recommended Application Scenarios for 1-(4-Ethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization: SYK and PRKCQ Chemotype Exploration

Based on SEA predictions showing affinity for SYK (Max Tc = 54) and PRKCQ (Max Tc = 43), this compound serves as a privileged starting point for medicinal chemistry campaigns targeting autoimmune and inflammatory diseases where SYK inhibition is therapeutically validated [1]. The 6-methylpyridazin-3-yl hinge binder, combined with the 4-ethoxyphenyl urea terminus, provides a scaffold with drug-like logP (2.55) suitable for further optimization of potency and selectivity [1]. Researchers should procure this exact chemotype to maintain the predicted kinase interaction profile during SAR exploration.

Computational Chemogenomics and Kinome-Wide Profiling Reference Standard

The compound's unique combination of a pyridazine hinge binder and ethoxyphenyl terminal group, with its computationally predicted target fingerprint (SYK, MERTK, TYRO3, PRKCQ), makes it a valuable reference point for validating virtual screening workflows and proteochemometric models [1]. Its absence from PubChem BioAssay and ChEMBL annotation means that experimental kinase profiling data generated with this compound will represent novel chemogenomic information, enhancing the value of screening data for publication [1]. Procurement of the exact CAS-registered compound ensures data reproducibility across laboratories.

Selectivity Panel Benchmarking for Pyridazine-Based Kinase Inhibitor Series

Generic replacement with pyrimidine or pyridine isosteres is predicted to alter kinase selectivity due to different hinge-binding geometries [1]. This compound can serve as a pyridazine-specific control in broad kinase selectivity panels (e.g., DiscoverX KINOMEscan or Reaction Biology HotSpot) to establish the selectivity baseline contributed by the pyridazine pharmacophore, enabling direct comparison with pyrimidine and pyridine analogs within the same urea scaffold series [2]. The quantifiable logP difference (≈ -1.3 vs. sorafenib) also makes it a suitable low-lipophilicity control in cellular assay development [3].

In Vitro ADME/PK Surrogate for Diaryl Urea Kinase Inhibitor Scaffolds

With a calculated logP of 2.548 and Fsp³ of 0.15, this compound occupies a favorable drug-like property space that predicts moderate aqueous solubility and manageable protein binding compared to more lipophilic diaryl urea kinase inhibitors [1]. This property profile supports its use as a surrogate scaffold in early-stage in vitro ADME assays (solubility, microsomal stability, plasma protein binding) when establishing baseline pharmacokinetic parameters for a pyridazine-urea lead series [1]. Procurement of high-purity (>95%) material is recommended to avoid confounding effects from impurities in ADME readouts.

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